molecular formula C24H31N5O3 B5161638 2-{1-[(4-ethylpiperazin-1-yl)acetyl]-3-oxopiperazin-2-yl}-N-(naphthalen-1-yl)acetamide

2-{1-[(4-ethylpiperazin-1-yl)acetyl]-3-oxopiperazin-2-yl}-N-(naphthalen-1-yl)acetamide

カタログ番号: B5161638
分子量: 437.5 g/mol
InChIキー: WHPHGNMQACCPSN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a piperazine-based acetamide derivative featuring a 4-ethylpiperazine moiety linked via an acetyl group to a 3-oxopiperazine ring. The terminal N-(naphthalen-1-yl)acetamide group introduces significant aromatic bulk, which may enhance binding interactions with hydrophobic pockets in biological targets.

特性

IUPAC Name

2-[1-[2-(4-ethylpiperazin-1-yl)acetyl]-3-oxopiperazin-2-yl]-N-naphthalen-1-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N5O3/c1-2-27-12-14-28(15-13-27)17-23(31)29-11-10-25-24(32)21(29)16-22(30)26-20-9-5-7-18-6-3-4-8-19(18)20/h3-9,21H,2,10-17H2,1H3,(H,25,32)(H,26,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHPHGNMQACCPSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC(=O)N2CCNC(=O)C2CC(=O)NC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-[(4-ethylpiperazin-1-yl)acetyl]-3-oxopiperazin-2-yl}-N-(naphthalen-1-yl)acetamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions with optimized conditions for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

化学反応の分析

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted naphthalene compounds.

科学的研究の応用

2-{1-[(4-ethylpiperazin-1-yl)acetyl]-3-oxopiperazin-2-yl}-N-(naphthalen-1-yl)acetamide has several scientific research applications:

作用機序

The mechanism of action of 2-{1-[(4-ethylpiperazin-1-yl)acetyl]-3-oxopiperazin-2-yl}-N-(naphthalen-1-yl)acetamide involves its interaction with specific molecular targets:

類似化合物との比較

Comparison with Similar Compounds

The compound belongs to a broader class of piperazine-acetamide derivatives. Structural variations in substituents on the piperazine ring and the aryl/heteroaryl acetamide group significantly influence physicochemical properties and biological activity. Below is a detailed comparison with structurally analogous compounds:

Substituent Variations on the Piperazine Ring

N-(4-Chlorophenyl)-2-{1-[(4-ethylpiperazin-1-yl)acetyl]-3-oxopiperazin-2-yl}acetamide ()

  • Key Differences : The terminal aryl group is 4-chlorophenyl instead of naphthalen-1-yl.
  • Impact : The chlorophenyl group reduces molecular weight (421.93 g/mol vs. ~463 g/mol for the target compound) and may alter lipophilicity (Cl substituent vs. naphthyl). This could affect membrane permeability and target selectivity .

2-{1-[(4-Benzylpiperazin-1-yl)acetyl]-3-oxopiperazin-2-yl}-N-[3-(trifluoromethyl)phenyl]acetamide () Key Differences: The 4-ethylpiperazine is replaced with 4-benzylpiperazine, and the aryl group is 3-(trifluoromethyl)phenyl. The trifluoromethyl group adds electron-withdrawing effects and lipophilicity (logP ~3.5), which may improve metabolic stability but reduce solubility .

(E)-2-(4-Ethylpiperazin-1-yl)-N-(4-(2-(2-oxoindolin-3-ylidene)acetyl)phenyl)acetamide () Key Differences: The naphthyl group is replaced with a 4-substituted phenyl linked to an indole-derived moiety. This highlights the role of the ethylpiperazine group in modulating apoptosis pathways .

Modifications to the Acetamide Core

2-[1-(Chloroacetyl)-3-oxopiperazin-2-yl]-N-(4-methylphenyl)acetamide ()

  • Key Differences : The 4-ethylpiperazine group is replaced with chloroacetyl.
  • Impact : The chloroacetyl group introduces electrophilic reactivity, possibly acting as an alkylating agent. This structural change shifts the compound’s mechanism from receptor modulation to covalent inhibition, limiting therapeutic utility due to off-target effects .

N-(3-Acetamido-4-methylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide ()

  • Key Differences : The 3-oxopiperazine ring is absent, and the aryl group is 4-fluorophenyl.
  • Impact : The simplified structure reduces molecular complexity but retains the fluorophenyl group’s lipophilicity, which is advantageous for central nervous system (CNS) penetration. This suggests divergent therapeutic applications compared to the target compound .

Structural and Pharmacokinetic Comparison Table

Compound Name Piperazine Substituent Aryl Group Molecular Weight (g/mol) Key Properties/Biological Activity Source
Target Compound 4-Ethylpiperazine Naphthalen-1-yl ~463 High lipophilicity (logP ~4.2), potential kinase inhibition -
N-(4-Chlorophenyl)-2-{1-[(4-ethylpiperazin-1-yl)acetyl]-3-oxopiperazin-2-yl}acetamide 4-Ethylpiperazine 4-Chlorophenyl 421.93 Moderate solubility, possible anticancer activity
2-{1-[(4-Benzylpiperazin-1-yl)acetyl]-3-oxopiperazin-2-yl}-N-[3-(trifluoromethyl)phenyl]acetamide 4-Benzylpiperazine 3-(Trifluoromethyl)phenyl 517.55 Enhanced metabolic stability, high receptor affinity
(E)-2-(4-Ethylpiperazin-1-yl)-N-(4-(2-(2-oxoindolin-3-ylidene)acetyl)phenyl)acetamide 4-Ethylpiperazine Indole-acetyl phenyl ~450 Pro-apoptotic activity in AML cells
2-[1-(Chloroacetyl)-3-oxopiperazin-2-yl]-N-(4-methylphenyl)acetamide Chloroacetyl 4-Methylphenyl 339.77 Alkylating agent, limited therapeutic use

Key Research Findings

  • Role of 4-Ethylpiperazine : The ethyl group balances solubility and lipophilicity, making it a preferred substituent for compounds targeting intracellular enzymes (e.g., kinases) or GPCRs .
  • Naphthalen-1-yl vs. Other Aryl Groups : The naphthyl group in the target compound provides superior aromatic stacking compared to chlorophenyl or fluorophenyl, which may enhance binding to hydrophobic pockets in protein targets .
  • Metabolic Stability : Compounds with trifluoromethyl or benzyl groups () exhibit longer half-lives in vitro but may face challenges in solubility during formulation .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。